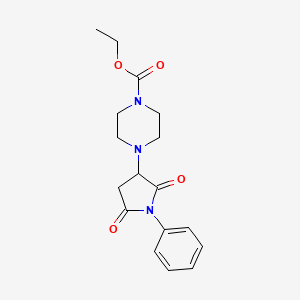

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate

Description

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate (CAS 331759-80-9) is a piperazine-derived compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a piperazine ring at the 3-position. The ethyl carboxylate moiety on the piperazine nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-24-17(23)19-10-8-18(9-11-19)14-12-15(21)20(16(14)22)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPKGHNLPXEDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound characterized by the presence of both piperazine and pyrrolidine rings. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of 331.4 g/mol. The compound features significant functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O4 |

| Molecular Weight | 331.4 g/mol |

| Functional Groups | Piperazine, Pyrrolidine |

| Structural Features | Dioxo substituents |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , affecting various biological pathways. Initial studies have shown promising results in its ability to inhibit enzymes related to inflammatory responses and seizure activity.

Case Study: Anticonvulsant Activity

In a study involving the synthesis of similar compounds, several derivatives were tested for anticonvulsant activity using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, compounds related to piperazine derivatives exhibited significant efficacy in reducing seizure frequency, suggesting that this compound may share similar properties .

Receptor Binding Affinity

The compound has also been investigated for its binding affinity to various receptors. Studies suggest that it may interact with specific neurotransmitter receptors, which could lead to diverse pharmacological effects.

Table: Comparison of Binding Affinities

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | Dopamine D2 | TBD |

| Piperazine Derivatives | Serotonin 5HT1A | TBD |

| Pyrrolidine Derivatives | NMDA | TBD |

The proposed mechanism of action for this compound involves modulation of enzyme activity or receptor binding. These interactions can influence cellular signaling pathways critical for various physiological functions.

Pharmacological Applications

Given its structural features and biological activities, this compound holds potential applications in several therapeutic areas:

- Anticonvulsant Therapy : Potential use in managing epilepsy and seizure disorders.

- Anti-inflammatory Agents : May inhibit COX enzymes involved in inflammatory processes.

- Neuropharmacology : Possible applications in treating neuropsychiatric disorders due to receptor interactions.

Comparison with Similar Compounds

Fluorinated Analog: Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0)

- Structure : The phenyl group is substituted with a fluorine atom at the para position.

- Molecular Formula : C₁₇H₂₀FN₃O₄ (vs. C₁₇H₂₁N₃O₄ for the parent compound).

- Metabolic Stability: Fluorination often reduces oxidative metabolism, extending half-life in vivo.

- Synthesis : Likely synthesized via nucleophilic substitution or Suzuki coupling, similar to methods in related patents .

Trifluoromethylpyridinyl Analog: Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cyclobutenedione-Fused Analog: Ethyl 4-[3,4-dioxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate

- Structure : Incorporates a cyclobutenedione ring fused to the piperazine.

- Reactivity: The conjugated diketone system may act as a dienophile in Diels-Alder reactions or interact with thiol groups in proteins.

- Biological Relevance : Such structures are explored in covalent drug design for targeted therapies .

tert-Butyl Carbamate Derivatives (e.g., tert-Butyl 4-{3-[(2-acetylhydrazinyl)carbonyl]pyridin-2-yl}piperazine-1-carboxylate)

- Structural Feature : Uses a tert-butyl carbamate as a protecting group for the piperazine nitrogen.

- Synthetic Utility : Facilitates stepwise synthesis, as seen in patent EP 3 768 669 B1, where hydrazine and acetylation steps are employed .

Structure-Activity Relationship (SAR) Insights

- Aromatic Substitution: Phenyl vs. Fluorophenyl: Fluorination (CAS 128074-76-0) may enhance target binding affinity in enzyme inhibition, as seen in related piperazine derivatives . Electron-Withdrawing Groups: Trifluoromethyl (in pyridinyl analogs) and cyano groups (e.g., in dicyano derivatives) increase electrophilicity, favoring interactions with nucleophilic residues .

- Piperazine Modifications :

Pharmacological Potential

- Covalent Binding : The pyrrolidin-2,5-dione core may act as a Michael acceptor, enabling covalent modification of cysteine residues in proteins .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.